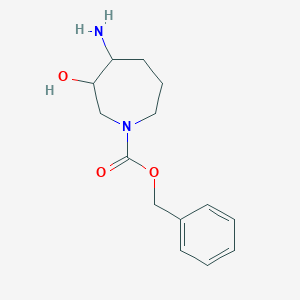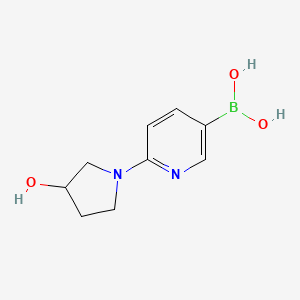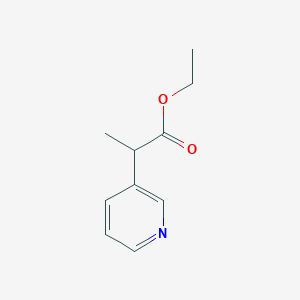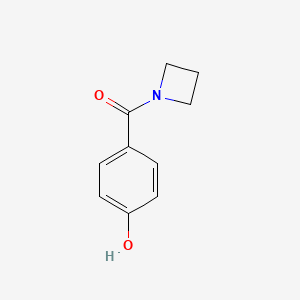
4-chloro-5-ethylbenzene-1,2-diamine
Vue d'ensemble
Description
4-chloro-5-ethylbenzene-1,2-diamine is an organic compound with a benzene ring substituted with two amino groups, one chlorine atom, and one ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-chloro-5-ethylbenzene-1,2-diamine can be synthesized through the selective hydrogenation of 1-chloro-2,4-dinitrobenzene. The hydrogenation process is typically carried out in the presence of a modified Raney nickel catalyst containing nickel, aluminum, molybdenum, and optionally cobalt .
Industrial Production Methods: The industrial production of this compound involves the catalytic hydrogenation of 1-chloro-2,4-dinitrobenzene under controlled conditions to ensure high yield and purity. The process may include steps such as purification using activated carbon and sodium dithionite to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 4-chloro-5-ethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-chloro-5-ethylbenzene-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and dyes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of 4-chloro-5-ethylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the target molecules .
Comparaison Avec Des Composés Similaires
1,2-Diaminobenzene: Lacks the chlorine and ethyl substituents.
4-Chloro-1,2-diaminobenzene: Similar structure but without the ethyl group.
1,2-Diamino-4-chlorobenzene: Lacks the ethyl group.
Uniqueness: 4-chloro-5-ethylbenzene-1,2-diamine is unique due to the presence of both chlorine and ethyl substituents on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C8H11ClN2 |
|---|---|
Poids moléculaire |
170.64 g/mol |
Nom IUPAC |
4-chloro-5-ethylbenzene-1,2-diamine |
InChI |
InChI=1S/C8H11ClN2/c1-2-5-3-7(10)8(11)4-6(5)9/h3-4H,2,10-11H2,1H3 |
Clé InChI |
JYWWZEXHBQSUGV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1Cl)N)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(2,4-Dichlorophenoxy)phenoxy]propanoyl chloride](/img/structure/B8571593.png)
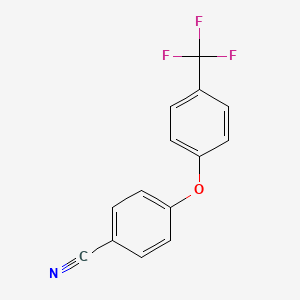

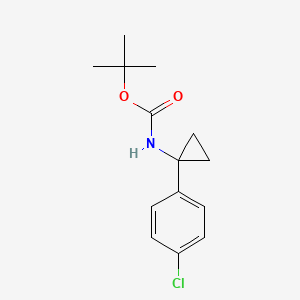


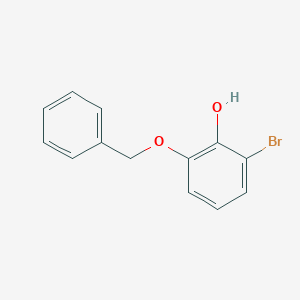
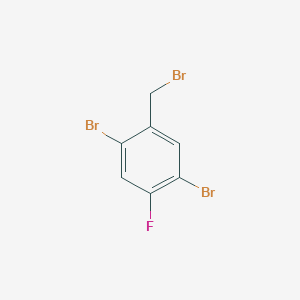
![Diethyl acetamido[(pyridin-3-yl)methyl]propanedioate](/img/structure/B8571646.png)
